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Compound of Interest

Compound Name: LIMK1 inhibitor BMS-4

Cat. No.: B15606909 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and

experimental evaluation of BMS-4, a small molecule inhibitor of LIM Domain Kinase (LIMK).

Core Molecule: Structure and Properties
BMS-4 is a potent, ATP-competitive inhibitor targeting the kinase activity of both LIMK1 and

LIMK2. It belongs to a series of aminothiazole-based compounds developed as modulators of

the actin cytoskeleton.

Chemical Structure:

 Caption: 2D Chemical Structure of
BMS-4.

Table 1: Physicochemical and Identification Properties
of BMS-4
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Property Value

IUPAC Name

1-ethyl-3-(5-(6-(4-methoxy-2,6-

dimethylphenyl)-2-(pyrazin-2-yl)pyrimidin-4-

yl)thiazol-2-yl)urea

Molecular Formula C₂₃H₂₃N₇O₂S

Molecular Weight 461.54 g/mol

CAS Number 905298-84-2

Appearance White to off-white solid

Solubility Soluble in DMSO

Storage (Powder) -20°C for 3 years; 4°C for 2 years

Storage (In Solvent) -80°C for 6 months; -20°C for 1 month

Mechanism of Action and Signaling Pathway
LIMK1 and LIMK2 are dual-specificity serine/threonine kinases that play a crucial role in

regulating actin cytoskeletal dynamics.[1] They are downstream effectors of the Rho family of

small GTPases, including RhoA, Rac1, and Cdc42. Upon activation by upstream kinases like

Rho-associated coiled-coil containing protein kinase (ROCK) and p21-activated kinase (PAK),

LIMKs phosphorylate and inactivate the actin-depolymerizing factor (ADF)/cofilin family of

proteins.[1] This inactivation of cofilin leads to the stabilization and accumulation of filamentous

actin (F-actin), which is critical for cellular processes such as motility, migration, and

morphological changes.

BMS-4 acts by competitively binding to the ATP pocket of LIMK1 and LIMK2, thereby

preventing the phosphorylation of cofilin. This leads to an increase in active, non-

phosphorylated cofilin, which promotes the depolymerization of F-actin and inhibits cellular

processes reliant on actin stabilization.
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Caption: The Rho-LIMK signaling pathway and the inhibitory action of BMS-4.

Quantitative Biological Data
BMS-4 has been evaluated across various in vitro enzymatic and cellular assays to determine

its potency and selectivity. The data presented below is compiled from multiple studies,

including a key comparative analysis of LIMK inhibitors.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b15606909?utm_src=pdf-body-img
https://www.medchemexpress.com/limk1-inhibitor-bms-4.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606909?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: In Vitro Inhibitory Activity of BMS-4
Assay Type Target Species Value Type Value Reference

Enzymatic

Assay
LIMK1 Human pIC₅₀ 7.25 [3]

Enzymatic

Assay
LIMK2 Human pIC₅₀ 6.87 [3]

NanoBRET

Target

Engagement

LIMK1 Human pIC₅₀ 7.1
Collins R, et

al. (2022)[2]

NanoBRET

Target

Engagement

LIMK2 Human pIC₅₀ 6.2
Collins R, et

al. (2022)[2]

AlphaLISA (p-

Cofilin)
LIMK1/2 Human pIC₅₀ 6.5

Collins R, et

al. (2022)[2]

Cell Viability

(A549 cells)
- Human Activity Non-cytotoxic [2]

Note: A comparative study by Collins et al. noted that the potency of ATP-competitive inhibitors

like BMS-4 can be decreased when LIMK1/2 is pre-phosphorylated by PAK.

In Vivo Data
As of the latest available literature, there is no publicly accessible data on the pharmacokinetics

(PK), pharmacodynamics (PD), or in vivo efficacy of BMS-4 in animal models. The compound

has been primarily characterized as an in vitro research tool.

Key Experimental Protocols
The following sections detail the methodologies for key assays used to characterize BMS-4.

NanoBRET™ Target Engagement Assay
This assay measures the binding of an inhibitor to its target kinase within living cells. It utilizes

Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged
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LIMK protein (the donor) and a cell-permeable fluorescent tracer that binds to the kinase's ATP

pocket (the acceptor). A test compound like BMS-4 displaces the tracer, leading to a decrease

in the BRET signal.

Methodology:

Cell Culture and Transfection: HEK293 cells are transiently transfected with a plasmid

encoding a full-length LIMK1 or LIMK2 protein fused to NanoLuc® luciferase. Cells are

allowed to express the fusion protein for approximately 20-24 hours.

Assay Preparation: Transfected cells are harvested, washed, and resuspended in Opti-MEM

medium.

Compound and Tracer Addition:

A serial dilution of BMS-4 is prepared in DMSO and then diluted in Opti-MEM.

The fluorescent NanoBRET™ kinase tracer (e.g., Tracer K-10) is added to the cell

suspension at a pre-determined optimal concentration.

The BMS-4 dilutions are added to the wells of a 384-well plate, followed by the addition of

the cell/tracer mixture.

Incubation: The plate is incubated for 2 hours at 37°C in a 5% CO₂ atmosphere to allow the

system to reach binding equilibrium.

Signal Detection:

NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor are added to

all wells.

The plate is immediately read on a luminometer capable of measuring filtered

luminescence at two wavelengths: a donor emission wavelength (e.g., 450 nm) and an

acceptor emission wavelength (e.g., 610 nm).

Data Analysis: The BRET ratio (Acceptor Emission / Donor Emission) is calculated. The data

is then normalized to vehicle (DMSO) controls and plotted against the logarithm of the BMS-
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4 concentration. A sigmoidal dose-response curve is fitted to determine the IC₅₀ value.
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Click to download full resolution via product page

Caption: Experimental workflow for the NanoBRET Target Engagement Assay.

AlphaLISA® p-Cofilin Cellular Assay
This assay quantifies the level of phosphorylated cofilin (at Ser3), the direct substrate of LIMK,

in cell lysates. It is a no-wash, bead-based immunoassay.
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Methodology:

Cell Culture and Treatment:

A549 human lung cancer cells (or other relevant cell lines like SH-SY5Y) are seeded in a

96-well plate and cultured overnight.

Cells are then treated with a serial dilution of BMS-4 (e.g., from 0.014 to 10 µM) for a

specified time, typically 2 hours.[2]

Cell Lysis: The culture medium is removed, and cells are lysed by adding AlphaLISA Lysis

Buffer and agitating for 10 minutes.

Immunoassay:

A small volume (e.g., 10 µL) of the cell lysate is transferred to a 384-well assay plate.

A mixture of AlphaLISA Acceptor beads conjugated to an anti-p-Cofilin (Ser3) antibody and

a biotinylated anti-Cofilin antibody (total cofilin) is added.

The plate is incubated for 1 hour at room temperature.

Streptavidin-coated Donor beads are added. The plate is incubated for another hour in the

dark.

Signal Detection: The plate is read on an Alpha-enabled plate reader. When the p-Cofilin

protein is present, it bridges the Acceptor and Donor beads. Upon excitation at 680 nm, the

Donor bead releases singlet oxygen, which excites the Acceptor bead, resulting in light

emission at ~615 nm.

Data Analysis: The signal intensity is proportional to the amount of p-Cofilin. The data is

normalized to vehicle controls, and an IC₅₀ value is determined by fitting a dose-response

curve.

Summary and Conclusion
BMS-4 is a well-characterized in vitro inhibitor of LIMK1 and LIMK2. It effectively enters cells

and engages its target, leading to a downstream reduction in cofilin phosphorylation, a key
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event in actin cytoskeleton regulation. Its non-cytotoxic nature at effective concentrations

makes it a useful tool for studying the cellular consequences of LIMK inhibition in short-term

experiments.[2] However, the lack of available in vivo pharmacokinetic and efficacy data limits

its direct translation to preclinical animal models. For researchers investigating the cellular roles

of LIMK, BMS-4 serves as a valuable reference compound, though its reduced potency against

activated, phosphorylated LIMK should be considered in experimental design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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